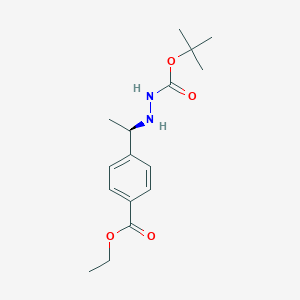
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C16H24N2O4 and its molecular weight is 308.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate, with CAS number 870822-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.37 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₄ |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 870822-90-5 |
| Purity | ≥ 95% |
| Storage Temperature | 2-8°C |
Antibacterial Properties
Research has indicated that hydrazine derivatives, including this compound, exhibit significant antibacterial activity. A study synthesized various hydrazone derivatives and assessed their efficacy against common bacterial strains such as E. coli and S. aureus. The results demonstrated that some derivatives showed potent antibacterial effects, suggesting a potential role for this compound in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This aligns with the behavior observed in other hydrazine derivatives that target bacterial cell structures .
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model have been employed to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity levels at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that compounds similar to (R)-tert-butyl derivatives exhibited strong activity against drug-resistant strains, emphasizing their relevance in contemporary pharmacotherapy .
- Chemical Synthesis : The synthesis of this compound involves standard organic reactions, including the use of ethoxycarbonyl phenyl derivatives and hydrazine carboxylic acids, which are well-documented in chemical literature .
- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, with early results indicating promising bioavailability and metabolic stability .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against E. coli, S. aureus |
| Cytotoxicity | Low toxicity in preliminary assays |
| Mechanism | Potential inhibition of cell wall synthesis |
属性
IUPAC Name |
ethyl 4-[(1R)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABWHANJGIRER-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)NNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














